![molecular formula C15H11Cl2NO2 B2395054 N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide CAS No. 289504-18-3](/img/structure/B2395054.png)

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide

Übersicht

Beschreibung

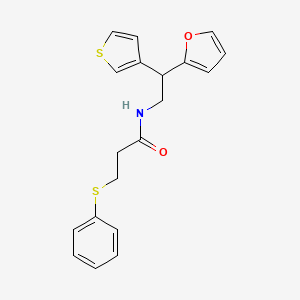

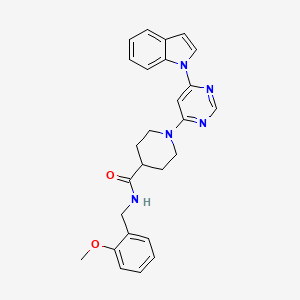

“N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is a chemical compound with the molecular formula C15H11Cl2NO2 . It is an intermediate in the synthesis of certain anxiolytic, anticonvulsant, and sedative drugs . It is also a starting material for the synthesis of diazepam and other benzodiazepines . This compound is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .

Synthesis Analysis

The synthesis of “N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide” involves acetylation reactions . The details of the synthesis process are not available in the retrieved papers.

Molecular Structure Analysis

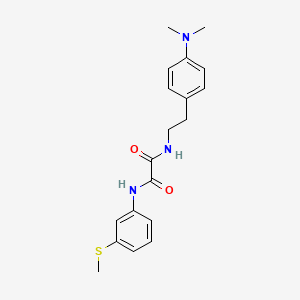

In the molecular structure of “N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide”, the dihedral angle between the two benzene rings is 74.83 (5)° . The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group . Intramolecular C—H⋯O and N—H⋯O hydrogen bonds both generate S (6) rings .

Wissenschaftliche Forschungsanwendungen

- N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide has shown promise as an anticancer agent. Researchers have explored its effects on cancer cell lines, and it may play a role in inhibiting tumor growth .

- Researchers have investigated the interaction of this compound with gamma-aminobutyric acid (GABA) receptors. Understanding its impact on neurotransmission could lead to novel therapeutic strategies for neurological disorders .

- A related group of N-arylidene-2-(4-chloro-2-(2-substituted phenoxy)phenyl)acetic acid hydrazides, which includes our compound, has demonstrated anti-inflammatory activity. These derivatives show moderate to excellent inhibition, comparable to diclofenac sodium .

- In the pharmaceutical industry, N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide is used as a reference standard for quantifying genotoxic impurities in drug formulations. It aids in ensuring product safety and quality .

Anticancer Potential

GABA Receptors and Neurotransmission

Anti-Inflammatory Activity

Quantification of Genotoxic Impurities

Wirkmechanismus

Target of Action

It is suggested that the compound may interact with various cellular targets due to its potential as an anticancer agent .

Biochemical Pathways

Given its potential anticancer properties, it may influence pathways related to cell proliferation and apoptosis .

Result of Action

As a potential anticancer agent, it may induce changes leading to cell cycle arrest, apoptosis, or other forms of cell death .

Eigenschaften

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO2/c1-9(19)18-14-7-6-10(16)8-12(14)15(20)11-4-2-3-5-13(11)17/h2-8H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFQVZHDIPJFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701346333 | |

| Record name | N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |

CAS RN |

289504-18-3 | |

| Record name | N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701346333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(1E)-(methoxyimino)methyl]-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2394975.png)

![N-(1,3-benzodioxol-5-yl)-2-[[6-methyl-4-oxo-3-(phenylmethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2394980.png)

![(Z)-N-Benzyl-2-cyano-3-[4-(difluoromethoxy)phenyl]-N-methylprop-2-enamide](/img/structure/B2394994.png)